REACTION_CXSMILES
|
O1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([CH3:28])([CH3:27])[CH2:11][C:12](=[O:26])[C:13](NC3C=CC=C4C=3C=CC=N4)=[O:14])[C:4]=2OC1.CC(C1C=CC=CC=1)(C)CC(=O)C(N)=[O:34]>>[CH3:27][C:10]([C:9]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)([CH3:28])[CH2:11][C:12](=[O:26])[C:13]([OH:14])=[O:34]
|
Name
|
4-(1,3-benzodioxol-4-yl)-N-(quinolin-5-yl)-4-methyl-2-oxopentanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC=C2C(CC(C(=O)NC2=C1C=CC=NC1=CC=C2)=O)(C)C
|
Name
|
4-methyl-2-oxo-4-phenylpentanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C(=O)N)=O)(C)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)O)=O)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 515 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |